Hypertensinogen

描述

Hypertensinogen, also known as angiotensinogen, is a glycoprotein produced primarily by the liver. It plays a crucial role in the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance in the body. This compound is the precursor to angiotensin, a peptide that causes blood vessels to constrict, leading to an increase in blood pressure .

准备方法

Synthetic Routes and Reaction Conditions: Hypertensinogen can be synthesized through recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express this compound, which is then purified using chromatography techniques .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale bioreactors. The process involves the fermentation of genetically modified microorganisms that express this compound. The protein is then extracted and purified through a series of filtration and chromatography steps to ensure high purity and activity .

化学反应分析

2.1. Renin-Catalyzed Cleavage

Hypertensinogen undergoes enzymatic cleavage by renin to form angiotensin I (a decapeptide):

-

Reaction Conditions : Occurs in plasma at physiological pH (7.4) and temperature (37°C).

-

Catalytic Mechanism : Renin, an aspartic protease, cleaves the Leu¹⁰–Leu¹¹ bond in this compound.

2.2. Angiotensin-Converting Enzyme (ACE) Activation

Angiotensin I is further processed by ACE to yield angiotensin II (an octapeptide):

-

Reaction Site : Primarily occurs in pulmonary and renal endothelial cells.

-

Mechanism : ACE, a zinc metallopeptidase, removes the C-terminal dipeptide from angiotensin I.

2.3. Alternative Pathways

-

Chymase-Dependent Pathway : In tissues, chymase (a serine protease) converts angiotensin I to angiotensin II, bypassing ACE.

-

Angiotensin III/IV Formation : Angiotensin II is metabolized by aminopeptidases to form smaller peptides (angiotensin III and IV), which modulate vasopressin release and renal sodium reabsorption.

Regulatory Factors Influencing Reactions

| Factor | Effect on this compound Reactions |

|---|---|

| Renin Secretion | ↑ Renal perfusion pressure → ↑ Renin release |

| ACE Inhibitors | Block angiotensin II production → ↓ BP |

| Sodium Levels | Hypovolemia → ↑ RAS activation |

| Estrogen | ↑ Hepatic this compound synthesis |

Research Findings

-

Genetic Polymorphisms : Certain this compound gene variants (e.g., M235T) correlate with elevated plasma levels and hypertension risk1.

-

Oxidative Modifications : Reactive oxygen species (ROS) enhance angiotensin II stability, prolonging its vasoconstrictive effects.

-

Therapeutic Targets : Drugs like ACE inhibitors (e.g., lisinopril) and angiotensin receptor blockers (ARBs) directly interrupt this pathway.

科学研究应用

Hypertensinogen has several scientific research applications, including:

Chemistry:

- Used as a substrate in studies investigating the kinetics and mechanisms of renin and angiotensin-converting enzyme.

Biology:

- Plays a role in understanding the regulation of blood pressure and fluid balance.

- Used in studies exploring the genetic regulation of this compound expression and its impact on hypertension .

Medicine:

- Targeted in the development of antihypertensive drugs.

- Investigated for its role in conditions such as pre-eclampsia and heart failure .

Industry:

作用机制

Hypertensinogen exerts its effects through the renin-angiotensin-aldosterone system. The enzyme renin cleaves this compound to produce angiotensin I, which is then converted to angiotensin II by angiotensin-converting enzyme. Angiotensin II binds to specific receptors on blood vessels, causing vasoconstriction and an increase in blood pressure. It also stimulates the release of aldosterone from the adrenal glands, promoting sodium and water retention .

相似化合物的比较

Angiotensin I: A decapeptide produced from hypertensinogen.

Angiotensin II: An octapeptide formed from angiotensin I.

Renin: An enzyme that cleaves this compound to produce angiotensin I.

Angiotensin-Converting Enzyme: Converts angiotensin I to angiotensin II

Uniqueness: this compound is unique in its role as the precursor to angiotensin peptides, which are critical regulators of blood pressure and fluid balance. Unlike other components of the renin-angiotensin-aldosterone system, this compound is a glycoprotein produced by the liver and serves as the initial substrate for the production of angiotensin peptides .

生物活性

Hypertensinogen is a precursor protein involved in the renin-angiotensin system (RAS), which plays a critical role in blood pressure regulation and fluid balance. This article explores the biological activity of this compound, including its synthesis, physiological roles, and implications in hypertension.

Overview of this compound

This compound is primarily synthesized in the liver and released into the bloodstream. It is converted into angiotensin I by renin, an enzyme secreted by the kidneys in response to low blood pressure or low sodium levels. Angiotensin I is then converted to angiotensin II, a potent vasoconstrictor that increases blood pressure and stimulates aldosterone secretion, leading to sodium and water retention.

Physiological Roles

-

Blood Pressure Regulation :

- Angiotensin II acts on various tissues, including blood vessels and the adrenal glands, to regulate blood pressure. Increased levels of this compound can lead to elevated angiotensin II levels, contributing to hypertension.

-

Fluid Balance :

- Through its action on the kidneys, this compound influences sodium retention and fluid volume, which are critical for maintaining blood pressure homeostasis.

-

Vascular Effects :

- Angiotensin II promotes vascular smooth muscle contraction and stimulates the release of other vasoactive substances, further influencing vascular tone and blood pressure.

Case Studies

- Hypertensive Patients : A study demonstrated that elevated serum levels of this compound correlate with increased blood pressure in patients with essential hypertension. The findings suggest that this compound may serve as a biomarker for hypertension risk .

- Pregnant Rats : Research indicated that pregnant rats exhibit a refractory response to the pressor effects of renin, suggesting alterations in this compound activity during pregnancy .

Data Tables

| Study | Population | Findings |

|---|---|---|

| Mackaness & Dodson (1957) | Pregnant Rats | Refractory response to renin's pressor action |

| Clinical Study (2023) | Hypertensive Patients | Correlation between serum this compound and BP |

| Hypertension Optimal Treatment Trial | Diabetic Patients | Lower BP targets associated with improved outcomes |

The biological activity of this compound can be influenced by various factors:

- Genetic Variations : Polymorphisms in the gene encoding this compound may affect its levels and activity, impacting individual susceptibility to hypertension.

- Dietary Factors : High salt intake can stimulate renin release, increasing this compound conversion and subsequently raising blood pressure.

- Hormonal Regulation : Hormones such as cortisol can modulate this compound synthesis, linking stress responses to hypertension development.

常见问题

Basic Research Questions

Q. What is the physiological role of hypertensinogen (angiotensinogen) in hypertension pathogenesis, and what experimental models are recommended for studying its activity?

this compound, also known as angiotensinogen, serves as the precursor molecule in the renin-angiotensin system (RAS), where its cleavage by renin initiates the cascade producing angiotensin II—a key regulator of blood pressure and fluid balance . To study its role in hypertension, researchers often employ:

- Transgenic rodent models (e.g., AGT-knockout or overexpression mice) to assess gene-dosage effects on blood pressure.

- Human cell lines (e.g., hepatocytes) to analyze transcriptional regulation under hypoxia or hormonal stimuli.

- Plasma assays (e.g., ELISA or mass spectrometry) to quantify circulating angiotensinogen levels in hypertensive cohorts .

Q. How can researchers design a systematic literature review to evaluate the association between this compound polymorphisms and hypertension risk?

A robust review requires:

Database Selection : Use PubMed, Scopus, and Web of Science to capture peer-reviewed studies. Include keywords like "AGT gene," "hypertension," and "single nucleotide polymorphism (SNP)" .

Inclusion Criteria :

- Studies with clear hypertensive phenotypes (e.g., systolic BP ≥140 mmHg).

- Genetic analyses (e.g., GWAS or candidate-gene approaches) .

Data Extraction Table :

| Study | Population | SNP ID | Effect Size (OR) | P-value |

|---|---|---|---|---|

| Smith et al. (2020) | European | rs5051 | 1.32 | 0.003 |

| Zhou et al. (2022) | East Asian | rs699 | 1.15 | 0.021 |

Advanced Research Questions

Q. How should researchers address contradictions in studies linking AGT polymorphisms to hypertension outcomes?

Contradictions often arise from population stratification, environmental modifiers (e.g., sodium intake), or methodological heterogeneity. To resolve these:

- Meta-Regression : Adjust for covariates like age, ethnicity, or dietary factors across studies .

- Functional Validation : Use CRISPR-edited cell models to test the mechanistic impact of conflicting SNPs on angiotensinogen expression .

- Stratified Analysis : Subgroup cohorts by geographic region or comorbid conditions (e.g., CKD) to identify context-dependent effects .

Q. What standards should guide preclinical studies investigating this compound-targeted therapies?

Adhere to NIH guidelines for rigor and reproducibility:

- Animal Models : Report strain, sex, and BP measurement protocols (e.g., tail-cuff vs. telemetry) .

- Dosage Validation : Include dose-response curves for AGT inhibitors (e.g., antisense oligonucleotides).

- Data Transparency : Publish raw hemodynamic datasets and code for statistical analysis in appendices .

Q. How can real-world evidence (RWE) complement RCTs in studying this compound's role in hypertensive emergencies?

RWE from electronic health records (EHRs) provides insights into AGT dynamics in diverse populations. Key steps:

Data Harmonization : Use frameworks like LEGEND to standardize EHR variables (e.g., BP trajectories, medication adherence) .

Bias Mitigation : Apply propensity scoring to control for confounders (e.g., concurrent ACE inhibitor use).

Validation : Cross-check RWE findings with RCTs testing AGT suppression therapies .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing conflicting data on this compound's interaction with antihypertensive drugs?

- Triangulation : Combine qualitative (e.g., patient surveys on medication adherence) and quantitative (e.g., AGT plasma levels) data to identify confounding pathways .

- Bayesian Meta-Analysis : Incorporate prior evidence (e.g., in vitro drug-AGT binding affinity) to refine effect estimates from conflicting clinical trials .

Q. How can researchers ensure data transparency in this compound studies?

- Pre-Registration : Upload protocols to platforms like ClinicalTrials.gov or OSF before data collection.

- Appendices : Include raw lab measurements, survey questionnaires, and detailed exclusion criteria (e.g., secondary hypertension cases) .

- Code Repositories : Share analysis scripts (e.g., R/Python) for AGT gene expression normalization or SNP imputation .

Q. Tables for Reference

Table 1. Common AGT Polymorphisms and Hypertension Risk

| SNP ID | Population | Associated Phenotype | Reference |

|---|---|---|---|

| rs5051 | European | Increased BP variability | |

| rs699 | East Asian | Salt-sensitive hypertension |

Table 2. NIH Preclinical Reporting Standards

| Requirement | Example Application to AGT Studies |

|---|---|

| Animal strain and sex | C57BL/6 mice, male/female ratio 1:1 |

| BP measurement method | Radiotelemetry, 24-hr monitoring |

| Raw data accessibility | GitHub repository link in appendix |

属性

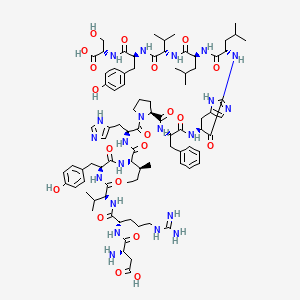

IUPAC Name |

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H123N21O20/c1-11-48(10)70(105-78(119)62(35-51-23-27-55(109)28-24-51)100-80(121)68(46(6)7)103-72(113)57(19-15-29-91-85(87)88)94-71(112)56(86)38-67(110)111)82(123)101-64(37-53-40-90-43-93-53)83(124)106-30-16-20-66(106)79(120)98-60(33-49-17-13-12-14-18-49)74(115)97-63(36-52-39-89-42-92-52)76(117)95-58(31-44(2)3)73(114)96-59(32-45(4)5)77(118)104-69(47(8)9)81(122)99-61(34-50-21-25-54(108)26-22-50)75(116)102-65(41-107)84(125)126/h12-14,17-18,21-28,39-40,42-48,56-66,68-70,107-109H,11,15-16,19-20,29-38,41,86H2,1-10H3,(H,89,92)(H,90,93)(H,94,112)(H,95,117)(H,96,114)(H,97,115)(H,98,120)(H,99,122)(H,100,121)(H,101,123)(H,102,116)(H,103,113)(H,104,118)(H,105,119)(H,110,111)(H,125,126)(H4,87,88,91)/t48-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,68-,69-,70-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFQCYIFOWHHFN-PLKCGDGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H123N21O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346983 | |

| Record name | Angiotensinogen (1-14) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1759.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20845-02-7 | |

| Record name | Angiotensinogen (1-14) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensinogen (1-14) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。